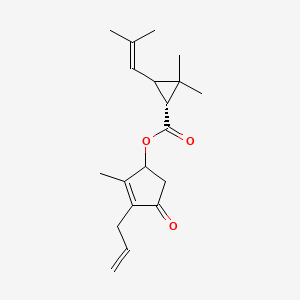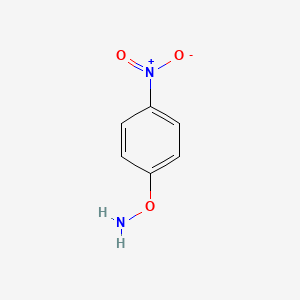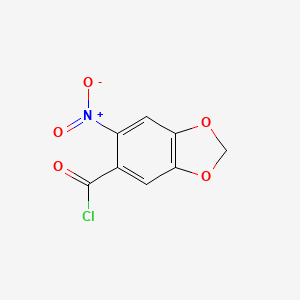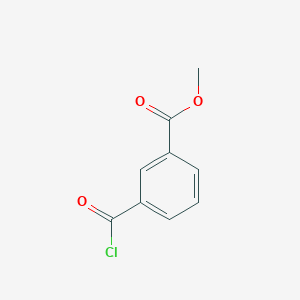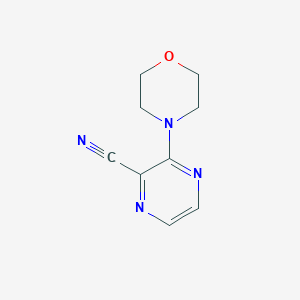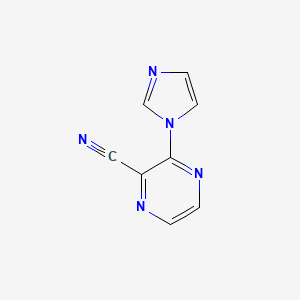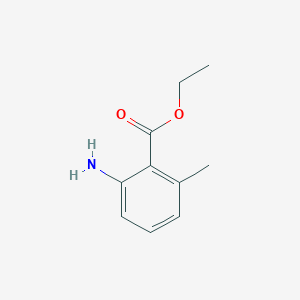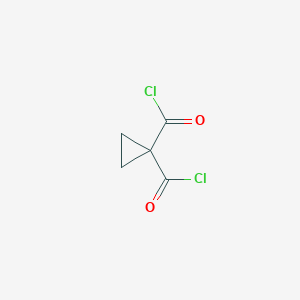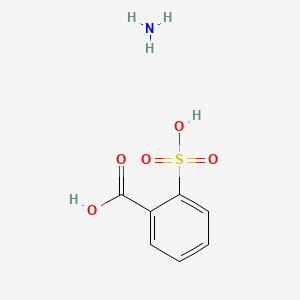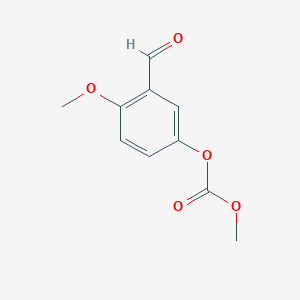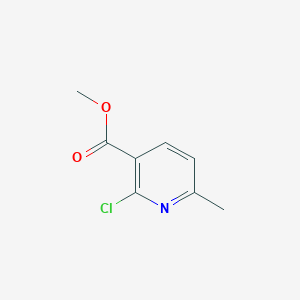
2-氯-6-甲基烟酸甲酯
概述
描述
Methyl 2-chloro-6-methylnicotinate is a chemical compound with the CAS Number: 53277-47-7 . It has a molecular weight of 185.61 and its IUPAC name is methyl 2-chloro-6-methylnicotinate . The compound is typically stored at room temperature in an inert atmosphere . It is available in a white to yellow solid or liquid form .
Molecular Structure Analysis
The InChI code for Methyl 2-chloro-6-methylnicotinate is 1S/C8H8ClNO2/c1-5-3-4-6 (7 (9)10-5)8 (11)12-2/h3-4H,1-2H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
Methyl 2-chloro-6-methylnicotinate is a solid at room temperature . It has a molecular weight of 185.61 . The compound is stable under normal temperatures and pressures.科学研究应用
1. 银配位化合物中的超分子组装
- 2-氯-6-甲基烟酸甲酯用于研究银(I)配位化合物。这项研究重点介绍了相似配体在配位聚合物、氢键配位二聚体和线性结构中组装产生的可变结构。这项研究对于理解含有羧酸部分和金属离子的过渡金属体系中的氢键网络具有重要意义 (Aakeröy & Beatty,1999)。
2. P2Y12 受体拮抗剂 AZD1283 的合成
- 该化合物参与了 P2Y12 受体拮抗剂 AZD1283 的合成,展示了其在药物开发中的相关性。这项研究包括合成工艺的开发和放大,以支持临床前和临床研究 (Andersen 等,2013)。
3. 自由基和有机金属甲基化的研究
- 2-氯-6-甲基烟酸甲酯在尼古丁和尼古丁 N-氧化物的甲基化背景下进行了研究。这项研究对于理解有机化合物中涉及甲基化的化学过程至关重要 (Secor, Chavdarian, & Seeman,1981)。
4. P2Y12 拮抗剂的高效合成路线的开发
- 该化合物在改进 P2Y12 拮抗剂制备中的关键中间体的合成路线方面发挥了作用。这显着提高了整体过程的收率,这对药物的有效生产至关重要 (Bell 等,2012)。
5. 过渡金属配合物的抗菌研究
- 2-氯-6-甲基烟酸甲酯用于制备和筛选过渡金属配合物的抗菌活性。这些配合物对各种细菌菌株显示出潜在的抗菌活性 (Verma & Bhojak,2018)。
6. 杂环羧酸的生物转化
- 该化合物在杂环羧酸的生物转化中进行了研究,展示了产生一系列羟基化衍生物的能力。这项研究在化学多样化合物的微生物生产领域具有重要意义 (Tinschert, Tschech, Heinzmann, & Kiener,2000)。
7. 商业染料的光降解
- 该化合物用于研究甲基橙和罗丹明 6G 等染料的光降解,提供了对光催化过程及其在不同条件下的效率的见解 (Kansal, Singh, & Sud,2007)。
8. 神经营养剂的合成
- 参与神经营养剂的合成,特别是在 2-取代甲基异吲哚的合成中,表明其在合成具有潜在生物活性的化合物的应用中 (Lebedev 等,1981)。
9. 金属离子配位中的磁性
- 该化合物用于研究由 6-甲基-2-氧烟酸配位到 3d 金属离子而产生的磁性。这项研究提供了对这些化合物的结构多样性和磁性的见解 (Razquin-Bobillo 等,2022)。
10. 皮肤炎症研究中的稳定性和应用
- 研究了 2-氯-6-甲基烟酸甲酯在溶液中的稳定性及其在诱发皮肤炎症中的应用,这对于了解其在临床应用和研究中的用途至关重要 (Ross & Katzman,2008)。
安全和危害
Methyl 2-chloro-6-methylnicotinate is classified under the GHS07 hazard class . The associated hazard statements are H302-H315-H319-H332-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation. The precautionary statements are P261-P280-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
属性
IUPAC Name |
methyl 2-chloro-6-methylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c1-5-3-4-6(7(9)10-5)8(11)12-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKDOGHJQHIIRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516619 | |
| Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-chloro-6-methylnicotinate | |
CAS RN |
53277-47-7 | |
| Record name | Methyl 2-chloro-6-methylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methyl-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

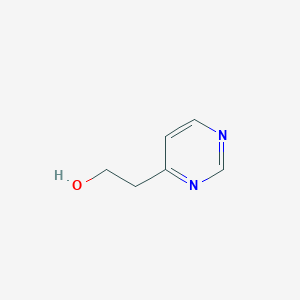
![(3aR,4R,5R,6aS)-4-((E)-3,3-Difluoro-4-phenoxybut-1-en-1-yl)-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B1317030.png)
